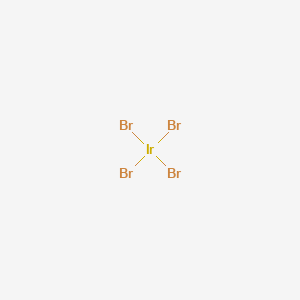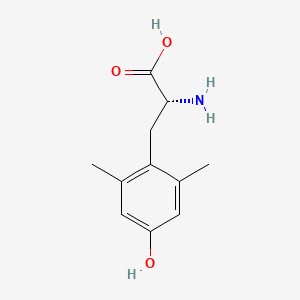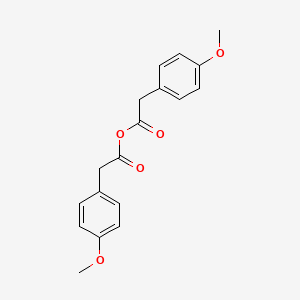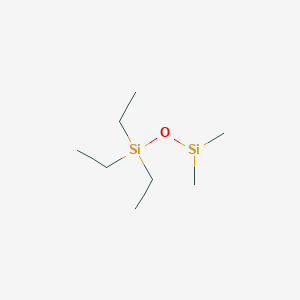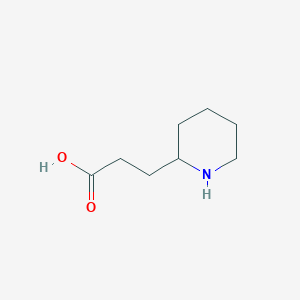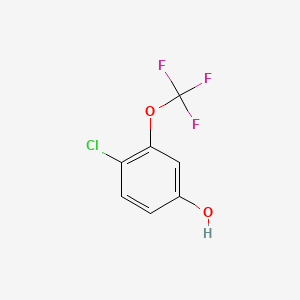
4-Chloro-3-(trifluoromethoxy)phenol
Descripción general
Descripción
4-Chloro-3-(trifluoromethoxy)phenol is a chemical compound used as a reagent in the preparation of isoindolinone compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia, and related disorders . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of 4-Chloro-3-(trifluoromethoxy)phenol-related compounds has been reported in the literature. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular formula of 4-Chloro-3-(trifluoromethoxy)phenol is C7H4ClF3O2. It has an average mass of 212.554 Da and a monoisotopic mass of 211.985199 Da .Chemical Reactions Analysis
4-Chloro-3-(trifluoromethoxy)phenol is used as a reagent in the preparation of isoindolinone compounds as GPR119 modulators . More details about its chemical reactions can be found in the referenced papers.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-(trifluoromethoxy)phenol include a molecular weight of 212.56 . More specific properties like boiling point, density, and storage temperature are not available in the current resources.Aplicaciones Científicas De Investigación
Molecular Basis and Activity
Triclosan, a compound related to 4-Chloro-3-(trifluoromethoxy)phenol, exhibits antibacterial and antifungal properties, used in a wide range of consumer products. Its mechanism involves inhibiting the enoyl-acyl carrier protein reductase (ENR) enzyme, crucial for lipid biosynthesis in bacteria, making it a potent inhibitor and a focus for studying antimicrobial mechanisms (Levy et al., 1999).
Environmental Impact and Degradation
Triclosan's environmental presence, due to partial removal in sewage treatments, leads to its detection in various ecosystems. Its degradation and interaction with chlorine can form chlorinated derivatives, potentially transforming into more toxic compounds such as dioxins, highlighting the need for efficient removal strategies to mitigate environmental impact (Bedoux et al., 2012).
Photocatalytic Degradation
Photocatalytic processes, employing UV irradiation and catalysts like TiO2, present a method for degrading recalcitrant pollutants like triclosan. This approach not only facilitates triclosan's decomposition but also reduces the toxicity of treated water, providing insights into advanced oxidation processes for water treatment and the significance of identifying transformation products for evaluating environmental and health risks (Kosera et al., 2021).
Chemical Transformations
The chemical versatility of compounds similar to 4-Chloro-3-(trifluoromethoxy)phenol is underscored by research on vinyl and aryl triflates, derived from phenols, which undergo various cross-coupling and addition reactions. This highlights their utility in synthetic organic chemistry, including in the synthesis of complex molecules, demonstrating the broader applicability of chloro- and trifluoromethoxy- substituted phenols in facilitating chemical transformations (Ritter, 1993).
Ecotoxicity and Environmental Safety
The environmental safety of chlorinated phenols and their derivatives, including triclosan, is a concern due to their potential ecotoxic effects and ability to disrupt endocrine functions in wildlife. Research focusing on the ecotoxicity of these compounds and their transformation products is crucial for assessing risks and establishing regulations to protect ecosystems (Buth et al., 2009).
Safety And Hazards
Direcciones Futuras
Trifluoromethylphenol derivatives, including 4-Chloro-3-(trifluoromethoxy)phenol, have found applications in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylphenol-containing agrochemicals have acquired ISO common names. Several trifluoromethylphenol derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylphenols will be discovered in the future .
Propiedades
IUPAC Name |
4-chloro-3-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZLXAOLRWLDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590651 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethoxy)phenol | |
CAS RN |
886500-85-2 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

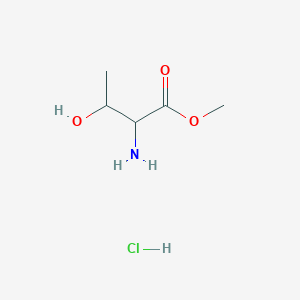

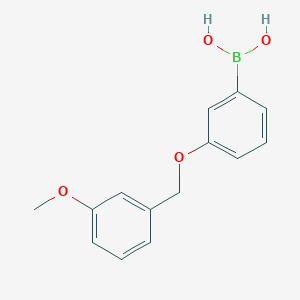
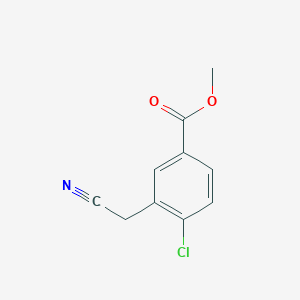
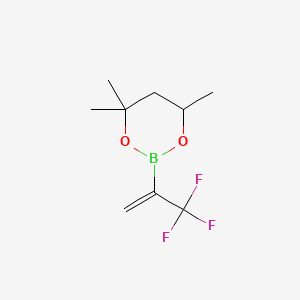
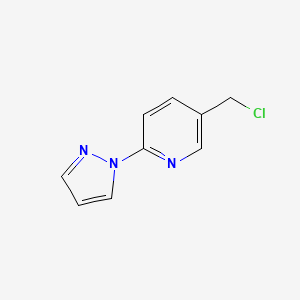

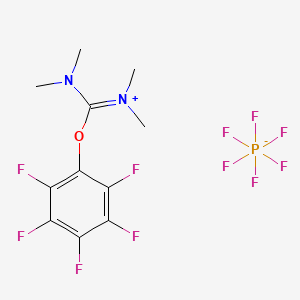
![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)
